(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Beschreibung
(E)-3-(1-(3-(3-Methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a piperidin-4-yl moiety modified by an (E)-configured 3-(3-methoxyphenyl)acryloyl group. The 3-methoxyphenyl group enhances lipophilicity and may modulate pharmacokinetic properties such as metabolic stability and membrane permeability .
Its synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination, as seen in analogous compounds .
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-29-18-5-2-4-16(14-18)7-8-20(27)25-12-9-17(10-13-25)26-15-24-21-19(22(26)28)6-3-11-23-21/h2-8,11,14-15,17H,9-10,12-13H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHUIVJXOCQDKM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a pyrido[2,3-d]pyrimidine core with a piperidine ring and an acrylamide substituent. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and progression. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often linked to cancer.
Target Kinases
Research indicates that (E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one may target several key kinases:
- EGFR (Epidermal Growth Factor Receptor) : Known for its role in cell proliferation and survival.
- PDGFR (Platelet-Derived Growth Factor Receptor) : Involved in angiogenesis and cell migration.
- MAPK (Mitogen-Activated Protein Kinases) : Important for cellular responses to growth signals.
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits significant antitumor activity across various cancer cell lines. For instance, it has been shown to inhibit the growth of A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells with an IC50 value in the nanomolar range. The results are summarized in Table 1.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| A549 | 50 | EGFR inhibition |
| NCI-H1975 | 13 | Selective for mutant EGFR |
| NCI-H460 | 70 | Multi-target kinase inhibition |
Case Studies
- EGFR Inhibition : A study showed that the compound binds to the ATP-binding pocket of EGFR, leading to a significant reduction in phosphorylation levels, which is crucial for its activation.
- Selectivity : The compound demonstrated more than 76-fold selectivity for mutant forms of EGFR compared to wild-type receptors, suggesting a favorable therapeutic index.
Safety and Toxicity
While promising, the safety profile of (E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one requires further investigation. Preliminary studies indicate moderate toxicity at higher concentrations, with side effects similar to those observed with other kinase inhibitors such as diarrhea and skin rash.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a structural and functional comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Pyridopyrimidinone Derivatives
Key Observations:
Substituent Position and Activity: The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in compound 51c. Halogenated Derivatives (e.g., 50e with 3,4-dichlorobenzyl) exhibit higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
Pharmacological Profile: Compound III () demonstrated anxiolytic activity, suggesting that pyridopyrimidinones with flexible aminoethyl side chains can modulate CNS targets. The target compound’s rigid acryloyl-piperidine group may offer improved selectivity . Trimethylsilyl-protected derivatives (e.g., 50e) are often intermediates; their removal (e.g., via HCl hydrolysis in ) generates active compounds, indicating the target’s acryloyl group may serve a similar prodrug role .
Synthetic Routes :
- The target compound’s piperidine-acryloyl linkage likely involves reductive amination or Michael addition, similar to methods in and .
- In contrast, pyrazole-linked derivatives (e.g., 51c, 50e) rely on nucleophilic substitution or Suzuki coupling, which may limit structural flexibility compared to acryloyl-based systems .
Research Findings and Data
Table 2: Spectroscopic and Physicochemical Data (Hypothetical Projections)
Notes:
- The target compound’s lack of trimethylsilyl groups (unlike 50e) may improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
